molecular formula C14H20O9 B561767 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose CAS No. 5040-09-5

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose

Cat. No. B561767
CAS RN: 5040-09-5
M. Wt: 332.305
InChI Key: TWQVUVQFUFLAHX-OANWKOAXSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative . It is used in the synthesis of disaccharides and D-glucose6-phosphate .


Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose has been improved by the assistance of molecular sieves . The amino group was protected during acetylation by converting it into Schiff base .


Molecular Structure Analysis

The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose is C14H21NO9 . The molecular weight is 383.78 . The InChI string is InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 .


Chemical Reactions Analysis

The tetra-acetyl derivatives were used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde .


Physical And Chemical Properties Analysis

The compound is a powder form . It has an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .

Scientific Research Applications

  • Glycopeptide Synthesis : This compound has been used in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides having a serine residue with a free hydroxyl group (Hollósi et al., 1991).

  • Protecting Groups in Organic Synthesis : It serves as an important intermediate in organic syntheses, particularly in the formation of protecting groups for carbohydrates (Cunha et al., 1999).

  • Sugar Nucleoside Synthesis : This compound has been utilized in the synthesis of branched-chain sugar nucleosides, such as 9-(3-Deoxy-3-C-hydroxymethyl-β-D-glucopyranosyl)-adenine (Rosenthal et al., 1969).

  • Antitumor Activity : It has been studied for its antitumor activity, particularly in the form of 1,3,4,6-tetra-O-acetyl-2-(di-2-chloroethyl)amino-2-deoxy-D-glucopyranose, which shows activity against L1210 leukemia and P388 leukemia (Wampler et al., 1975).

  • Synthesis of Thioglycosides : The compound has been used in the facile synthesis of silylated thioglycosides, applicable to various sugar substrates (Nambiar et al., 1989).

  • Regioselective Protection in Carbohydrate Chemistry : It plays a role in the regioselective one-pot protection of D-glucosamine, leading to fully protected derivatives and specific alcohols (Chang et al., 2010).

  • Synthesis of Glucopyranosyl-1,2,3-Triazoles : The compound reacts with terminal alkynes to yield 1,4-disubstituted 1,2,3-triazoles, which are important in the synthesis of sugar-derived acetylenes and disaccharide analogs (Norris et al., 2004).

Future Directions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose has been improved and made more efficient . Future research may focus on further improving the synthesis process and exploring its potential applications.

Mechanism of Action

Target of Action

Similar compounds such as 1,3,4,6-tetra-o-acetyl-2-amino-2-deoxy-b-d-glucopyranose and 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose are known to be used in the synthesis of disaccharides and D-glucose6-phosphate , indicating potential targets could be enzymes involved in these biochemical pathways.

Mode of Action

Similar compounds have been shown to react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides . This suggests that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds are known to be involved in the synthesis of disaccharides and d-glucose6-phosphate , suggesting that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may affect similar pathways. The downstream effects would depend on the specific role of these compounds in the pathway.

Result of Action

Related compounds have been used in the manufacture of pharmaceuticals to combat viral diseases and tumors with utmost efficacy and specificity , suggesting that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may have similar effects.

properties

IUPAC Name

[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVUVQFUFLAHX-OANWKOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722116
Record name 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5040-09-5
Record name 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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